1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

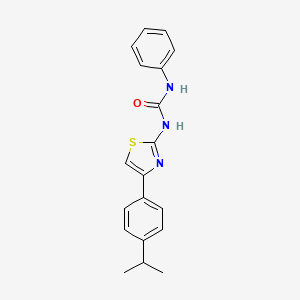

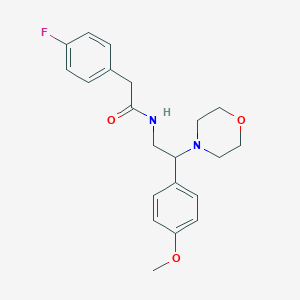

The compound “1-(4-chlorophenyl)-2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-chlorophenyl group, an isopropylthio group, and a 4-methoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by the addition of the substituent groups. The 4-chlorophenyl and 4-methoxyphenyl groups could potentially be added using a palladium-catalyzed cross-coupling reaction .Aplicaciones Científicas De Investigación

Crystallography and Molecular Interactions

Studies involving similar imidazole derivatives have focused on understanding the effects of substituent groups on crystal structures and molecular interactions. For example, research on 4-aryl-2-methyl-1H-imidazoles has shown that the electronic nature of substituent groups can significantly influence the acid-base properties of the imidazole nucleus. This, in turn, affects the strength of intermolecular N-H...N interactions, impacting both the crystal structure and antifungal activity of these compounds (Macías et al., 2018).

Corrosion Inhibition

Imidazole derivatives have been explored for their potential as corrosion inhibitors. Studies have demonstrated that certain imidazole compounds can significantly reduce corrosion in metals, acting through mechanisms that involve both physical adsorption and chemical interactions with the metal surface. These findings suggest potential industrial applications in protecting metals from corrosive environments (Ouakki et al., 2018).

Antimicrobial Activity

Research into the antimicrobial properties of imidazole derivatives has highlighted their effectiveness against a range of bacterial strains. Novel imidazole compounds have been synthesized and tested for their antimicrobial activity, revealing potential as new therapeutic agents against infections (Rani et al., 2014). Another study focused on the synthesis and antimicrobial evaluation of imidazole ureas/carboxamides, further emphasizing the potential of imidazole derivatives in developing new antimicrobial agents (Khanage et al., 2020).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-4-10-17(23-3)11-5-14)22(19)16-8-6-15(20)7-9-16/h4-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURDJSRWKLZQGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B2778555.png)

![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)